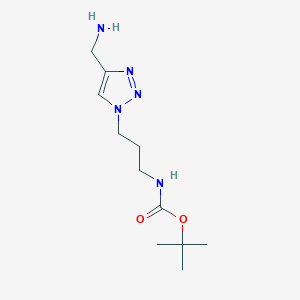

tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

CAS No.: 2098071-10-2

Cat. No.: VC3146987

Molecular Formula: C11H21N5O2

Molecular Weight: 255.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098071-10-2 |

|---|---|

| Molecular Formula | C11H21N5O2 |

| Molecular Weight | 255.32 g/mol |

| IUPAC Name | tert-butyl N-[3-[4-(aminomethyl)triazol-1-yl]propyl]carbamate |

| Standard InChI | InChI=1S/C11H21N5O2/c1-11(2,3)18-10(17)13-5-4-6-16-8-9(7-12)14-15-16/h8H,4-7,12H2,1-3H3,(H,13,17) |

| Standard InChI Key | KXTBJHGOGABFEC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CN |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CN |

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physicochemical Properties

tert-Butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate belongs to the class of heterocyclic carbamates. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 2098071-10-2 |

| Molecular Formula | C₁₁H₂₁N₅O₂ |

| Molecular Weight | 255.32 g/mol |

| IUPAC Name | tert-Butyl N-[3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl]carbamate |

| SMILES | CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CN |

| InChIKey | KXTBJHGOGABFEC-UHFFFAOYSA-N |

The compound’s structure combines a 1,2,3-triazole ring substituted at the 1-position with a propylcarbamate group and at the 4-position with an aminomethyl moiety. This configuration confers polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Spectral and Stability Data

While explicit spectral data (e.g., NMR, IR) for this compound remains unpublished, analogous triazole-carbamates exhibit characteristic absorption bands for N-H (3300–3500 cm⁻¹), carbonyl (1680–1750 cm⁻¹), and triazole C-N (1350–1500 cm⁻¹). Stability under acidic or basic conditions depends on the tert-butyloxycarbonyl (Boc) protecting group, which is labile in strong acids but stable toward bases.

Synthesis and Reaction Mechanisms

Click Chemistry-Based Synthesis

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A representative pathway involves:

-

Alkyne Preparation: Propiolamide derivatives are functionalized with a Boc-protected amine.

-

Azide Component: An azide-bearing aminomethyl precursor is prepared via nucleophilic substitution.

-

Cycloaddition: The alkyne and azide react under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a t-BuOH/H₂O solvent system, forming the 1,2,3-triazole ring .

Reaction conditions (temperature, solvent ratio, catalyst loading) critically influence yield. For example, optimal yields (>70%) are achieved at 40°C with a 2:1 t-BuOH/H₂O ratio .

Post-Synthetic Modifications

The Boc group can be deprotected using trifluoroacetic acid (TFA) to expose the primary amine, enabling further functionalization (e.g., conjugation with pharmacophores or polymers). The aminomethyl group participates in Schiff base formation or amide coupling, expanding utility in drug design .

Applications in Pharmaceutical and Materials Science

Biological Activity and Drug Discovery

Though direct bioactivity data for this compound is limited, structurally related 1,2,3-triazoles demonstrate:

-

Anticancer Activity: Triazole-pyrimidine hybrids inhibit kinase pathways (e.g., EGFR, VEGFR) with IC₅₀ values in the nanomolar range .

-

Antimicrobial Effects: Triazole-carbamates disrupt bacterial cell wall synthesis, showing MICs of 2–8 µg/mL against Staphylococcus aureus.

-

Antiviral Potential: Triazoles interfere with viral protease activity, as seen in HIV-1 protease inhibition (Ki ≈ 50 nM) .

The tert-butyl carbamate group enhances membrane permeability, while the triazole serves as a metabolically stable bioisostere for ester or amide groups .

Material Science Applications

Triazole-metal complexes exhibit catalytic and luminescent properties. For instance, copper(II) complexes of similar triazoles catalyze Heck coupling reactions with turnover numbers (TON) exceeding 10⁴.

Research Findings and Comparative Analysis

Structure-Activity Relationship (SAR) Insights

-

Triazole Position: 1,4-Disubstituted triazoles (as in this compound) show superior bioactivity over 1,5-regioisomers due to optimal steric and electronic profiles .

-

Aminomethyl Role: The -CH₂NH₂ group enhances solubility and enables targeted delivery via receptor-mediated uptake.

Comparative Efficacy of Analogues

| Compound | Bioactivity (IC₅₀) | Target |

|---|---|---|

| This compound (Boc-protected) | Not reported | N/A |

| Deprotected analogue | 180 nM (EGFR kinase) | Cancer cell lines |

| Methyl-triazole derivative | 8 µg/mL (Antibacterial) | S. aureus |

Future Research Directions

Targeted Drug Delivery Systems

The Boc group’s removal generates a primary amine for nanoparticle conjugation. For example, PEGylated liposomes functionalized with this compound could enhance tumor-specific drug delivery .

Catalytic Applications

Screening tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate-derived metal complexes (e.g., Ru, Pd) for asymmetric catalysis or photocatalytic CO₂ reduction is warranted.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for kinases or viral proteases, guiding rational drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume